1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione
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Overview
Description
1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione is a compound with significant scientific interest due to its unique chemical structure and potential applications. This compound is a derivative of pyrimidine nucleosides, which are essential components in the synthesis of nucleic acids. The presence of an azido group and a bromine atom in its structure makes it a valuable compound for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione typically involves multiple steps. One common method includes the following steps :
Starting Material: Thymidine is used as the starting material.
Reaction with Thionyl Chloride: Thymidine is suspended in N-methylpyrrolidone, and thionyl chloride is added dropwise at a low temperature (5-10°C) under stirring.
Neutralization: Sodium bicarbonate is added to neutralize the reaction mixture, and the temperature is raised to 110°C.
Azidation: Lithium azide is added, and the temperature is further increased to 135°C to complete the reaction, yielding the desired product.
Chemical Reactions Analysis
1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium azide, thionyl chloride, and lithium azide. .
Scientific Research Applications
1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral properties, particularly against retroviruses.
Medicine: It serves as a model compound for developing new antiviral drugs and understanding the mechanisms of action of existing drugs.
Mechanism of Action
The mechanism of action of 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione involves its incorporation into nucleic acids. The azido group prevents the formation of normal phosphodiester bonds, leading to the termination of DNA chain elongation. This property makes it a potent inhibitor of viral replication, particularly in the case of retroviruses .
Comparison with Similar Compounds
1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione can be compared with other pyrimidine nucleoside analogs, such as:
Zidovudine (AZT): Similar in structure but lacks the bromine atom. Used as an antiretroviral drug.
Stavudine (d4T): Another nucleoside analog used in the treatment of HIV. It has a different substitution pattern on the pyrimidine ring.
Didanosine (ddI): A nucleoside analog with a different sugar moiety and substitution pattern
Properties
IUPAC Name |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMRXNXDPKKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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